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Technical Guide: CAS 153441-77-1
N-(Phenoxycarbonyl)-L-valine methyl ester[1][2][3]
[4]
Executive Summary
CAS 153441-77-1, chemically known as N-(Phenoxycarbonyl)-L-valine methyl ester, is a

specialized pharmaceutical intermediate critical to the synthesis of HIV protease inhibitors,

specifically Lopinavir and Ritonavir. It functions as an activated carbamate donor, allowing for

the stereoselective introduction of the valine moiety into the drug pharmacophore via urea

linkage formation.

This guide provides a comprehensive technical analysis of its physicochemical properties,

solubility behavior, and application protocols for researchers and process chemists.

Part 1: Physicochemical Characterization
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The substance is a white to off-white crystalline solid. Its structural integrity relies on the

stability of the phenoxycarbonyl moiety, which acts as a leaving group during the subsequent

coupling reactions.

Table 1: Core Physical Properties
Property Data Unit Source/Notes

Chemical Name
N-(Phenoxycarbonyl)-

L-valine methyl ester
- IUPAC

CAS Number 153441-77-1 - -

Molecular Formula C₁₃H₁₇NO₄ - -

Molecular Weight 251.28 g/mol -

Melting Point 58 – 62 °C Crystalline solid range

Appearance
White to off-white

powder
- Visual inspection

Chirality
L-isomer (S-

configuration)
- Critical for bioactivity

Purity Standard ≥ 98.0% HPLC
Typical API

intermediate spec

Structural Identification
SMILES:CC(C)Oc1ccccc1)C(=O)OC

InChI Key:HVZNBHBPOHUKAF-UHFFFAOYSA-N

Part 2: Solubility Profile & Solvent Selection[4]
Understanding the solubility landscape of CAS 153441-77-1 is vital for optimizing reaction

yields and purification processes. As a lipophilic carbamate ester, it exhibits poor aqueous

solubility but high affinity for polar aprotic and non-polar organic solvents.

Solubility Data (Estimated at 25°C)
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Solvent Solubility Rating Application Relevance

Water Insoluble / Very Low Work-up (precipitation)

Ethyl Acetate High (>100 mg/mL) Reaction solvent / Extraction

Dichloromethane (DCM) High (>100 mg/mL) Reaction solvent

Tetrahydrofuran (THF) High Reaction solvent

Methanol/Ethanol Soluble
Crystallization (with

antisolvent)

DMF / DMSO Very High Coupling reactions

Technical Insight: Solvent Choice for Coupling
For the synthesis of Lopinavir, Ethyl Acetate or DMF are preferred. The phenoxycarbonyl group

is susceptible to hydrolysis under strongly basic aqueous conditions; therefore, anhydrous

organic solvents are recommended for the coupling reaction to prevent side-product formation

(e.g., hydrolysis to L-valine).

Part 3: Application & Mechanism of Action
The primary utility of CAS 153441-77-1 is its role as an activated urea precursor. In the

synthesis of Lopinavir, it reacts with a secondary amine core. The phenoxy group serves as an

excellent leaving group, driven by the formation of the stable urea bond.

Reaction Mechanism[1][2]
Nucleophilic Attack: The secondary amine of the Lopinavir core attacks the carbonyl carbon

of the phenoxycarbonyl group.

Elimination: The tetrahedral intermediate collapses, expelling phenol (PhOH).

Product Formation: The resulting urea linkage connects the valine motif to the inhibitor core.
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Figure 1: Mechanism of urea bond formation using CAS 153441-77-1 as an electrophilic

partner.

Part 4: Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility in a specific solvent (e.g., Ethyl Acetate).

Preparation: Weigh approximately 50 mg of CAS 153441-77-1 into a 4 mL glass vial.

Solvent Addition: Add 0.5 mL of the target solvent.

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension

persists.

Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.

Quantification: Dilute the supernatant and analyze via HPLC (UV detection at 210 nm or 254

nm).

Protocol B: HPLC Purity Analysis
Objective: Verify the purity of the intermediate before use in synthesis.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 210 nm (Amide/Ester absorption).

Retention Time: Expect elution in the middle-to-late region due to lipophilicity.

Part 5: Handling, Stability, and Storage[4]
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to

prevent moisture ingress.

Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong

bases or acids, which can hydrolyze the ester or carbamate linkages.

Safety: The leaving group, phenol, is toxic and corrosive. Although bound in the reagent,

degradation products may contain phenol. Handle with gloves and in a fume hood.
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Figure 2: Lifecycle and handling workflow for maintaining reagent integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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